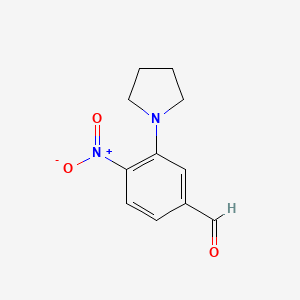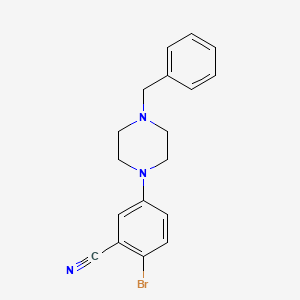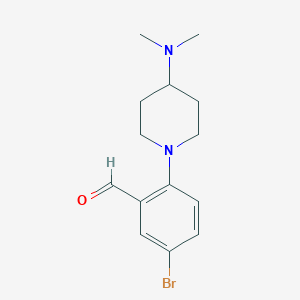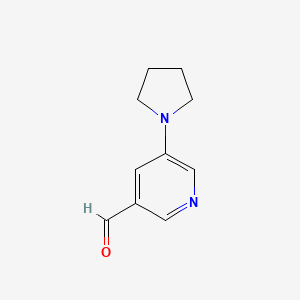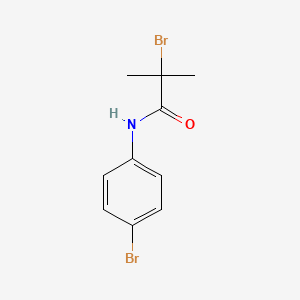
2-bromo-N-(4-bromophenyl)-2-methylpropanamide
Übersicht
Beschreibung
“2-bromo-N-(4-bromophenyl)-2-methylpropanamide” is a chemical compound with the molecular formula C13H9Br2NO . It is also known as “2-BROMO-N-(4-BROMOPHENYL)BENZAMIDE” and has a molecular weight of 355.031 .
Molecular Structure Analysis
The molecular structure of “2-bromo-N-(4-bromophenyl)-2-methylpropanamide” can be analyzed using various spectroanalytical methods. For instance, the N-H bond in the molecule is anti to both the carbonyl and C-Br bonds in the side chain .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-bromo-N-(4-bromophenyl)-2-methylpropanamide” include a molecular weight of 355.031 and a molecular formula of C13H9Br2NO .
Wissenschaftliche Forschungsanwendungen
Photochemical Reactions
A study by Nishio et al. (2005) explored the photochemical reactions of different N-(2-acylphenyl)-2-bromo-2-methylpropanamides, leading to various products through processes such as dehydrobromination, cyclization, and bromo-migration. This research demonstrates the compound's potential in facilitating complex photochemical transformations, which could be applied in synthesizing intricate organic molecules (Nishio, Koyama, Sasaki, & Sakamoto, 2005).
Antimicrobial Activity
Research conducted by Grishchuk et al. (2013) assessed the antimicrobial properties of 2-Chloro(bromo)-(2-methyl)-3-arylpropanamides, revealing low antimicrobial activity against various strains, including staphylococcus and yeast fungi. Although the introduction of pharmacophore groups did not significantly increase activity, this work contributes to the understanding of the structural-activity relationship in potential antimicrobial agents (Grishchuk et al., 2013).
Synthesis and Spectroscopy
Limban et al. (2011) synthesized acylthioureas derivatives, including those with 2-bromophenyl groups, and tested their antipathogenic activities, especially against biofilm-forming bacterial strains. This research highlights the compound's utility in developing new antimicrobial agents with specific applications in targeting biofilm-associated infections (Limban, Marutescu, & Chifiriuc, 2011).
Advanced Materials
Percec et al. (1994) described the synthesis of hyperbranched polymers using monomers derived from bromophenyl compounds, including structures analogous to "2-bromo-N-(4-bromophenyl)-2-methylpropanamide." This work illustrates the compound's potential in creating novel materials with specific properties, such as thermotropic dendrimers, which could have applications in various high-tech industries (Percec, Chu, & Kawasumi, 1994).
Eigenschaften
IUPAC Name |
2-bromo-N-(4-bromophenyl)-2-methylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Br2NO/c1-10(2,12)9(14)13-8-5-3-7(11)4-6-8/h3-6H,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZMKIPQXIAJQMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NC1=CC=C(C=C1)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Br2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-(4-bromophenyl)-2-methylpropanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




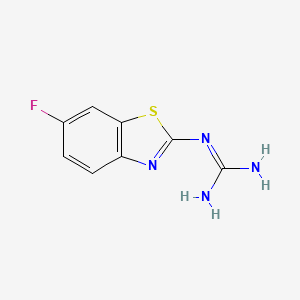
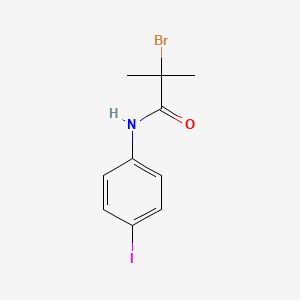
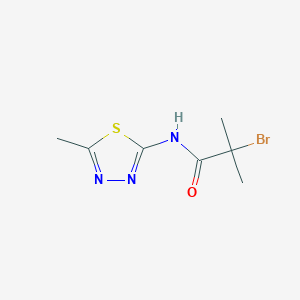
![2-chloro-N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B1402060.png)

